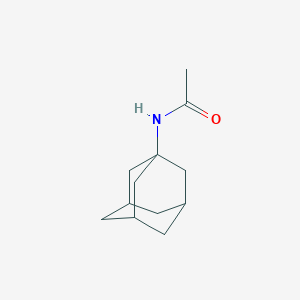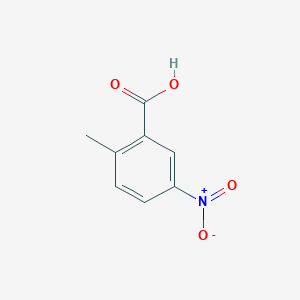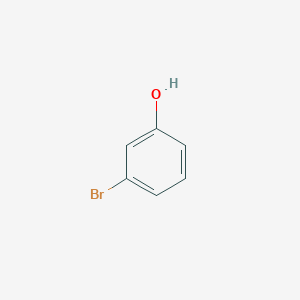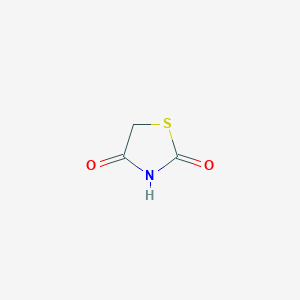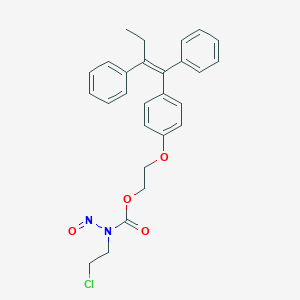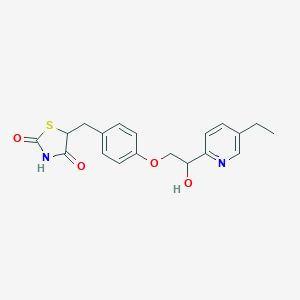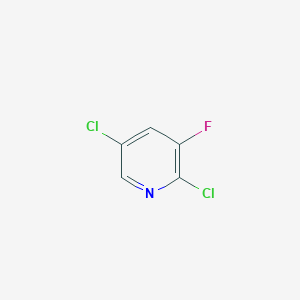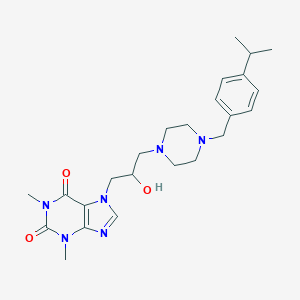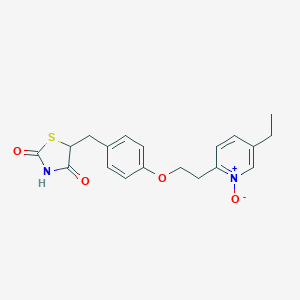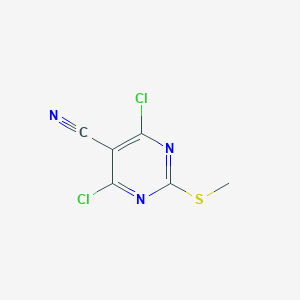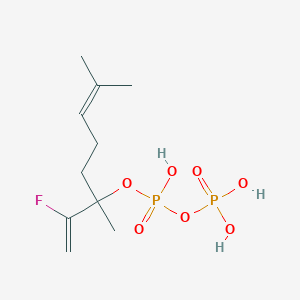
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate, also known as FPP, is a vital intermediate in the biosynthesis of isoprenoids. Isoprenoids are a diverse group of compounds that are essential for various biological processes, including hormone synthesis, electron transport, and membrane structure. FPP plays a crucial role in the production of isoprenoids, making it a promising target for scientific research.
Mécanisme D'action
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate acts as a substrate for various enzymes that catalyze the production of isoprenoids. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is converted to geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate) by 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. GGPP and 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate are then used as substrates for the production of various isoprenoids, including cholesterol, ubiquinone, and dolichol. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also involved in the post-translational modification of proteins through the addition of lipid moieties, such as prenylation.
Effets Biochimiques Et Physiologiques
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has various biochemical and physiological effects, including the production of isoprenoids, post-translational modification of proteins, and regulation of gene expression. Isoprenoids play a crucial role in various biological processes, including hormone synthesis, electron transport, and membrane structure. The post-translational modification of proteins through prenylation is essential for the localization and function of proteins, including oncogenic proteins. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate also regulates gene expression by acting as a signaling molecule.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has several advantages and limitations for lab experiments. One advantage is its essential role in isoprenoid biosynthesis, making it a promising target for scientific research. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also relatively stable and easy to synthesize, making it readily available for experiments. However, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is highly reactive and can undergo hydrolysis or oxidation, making it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate. One direction is the development of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate analogs that can be used as inhibitors or activators of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. These analogs could be used to study the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in isoprenoid biosynthesis and its potential as a therapeutic target. Another direction is the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in the context of diseases such as cancer and malaria. Understanding the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in these diseases could lead to the development of new therapies. Finally, the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in other biological processes, such as signal transduction and gene regulation, could provide new insights into the role of isoprenoids in these processes.
Méthodes De Synthèse
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can be synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase enzyme. The reaction requires magnesium ions as a cofactor and occurs in the cytosol of cells. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can also be synthesized through the mevalonate pathway, which is a metabolic pathway that produces IPP and DMAPP from acetyl-CoA.
Applications De Recherche Scientifique
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has been extensively studied for its role in isoprenoid biosynthesis. Isoprenoids are involved in various biological processes, including photosynthesis, respiration, and signal transduction. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has also been studied for its potential as a therapeutic target in diseases such as cancer and malaria. In cancer, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is involved in the post-translational modification of oncogenic proteins, making it a promising target for cancer therapy. In malaria, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is essential for the survival of the parasite, making it a potential target for antimalarial drugs.
Propriétés
Numéro CAS |
106671-84-5 |
|---|---|
Nom du produit |
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate |
Formule moléculaire |
C10H19FO7P2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
(2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14) |
Clé InChI |
UEWCETXFDYIXPA-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
SMILES canonique |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
Synonymes |
2-FLPP 2-fluorolinalyl pyrophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



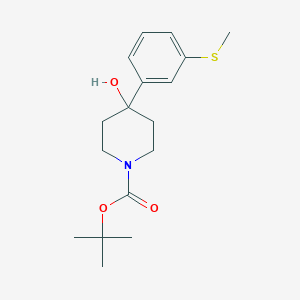
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
